Technical Whitepaper: Cinnamylphosphonic Acid (CAS 146404-58-2)
Technical Whitepaper: Cinnamylphosphonic Acid (CAS 146404-58-2)
Structure, Synthesis, and Bio-Application Profiles
Executive Summary
Cinnamylphosphonic acid (CAS 146404-58-2), chemically known as (E)-(3-phenylprop-2-en-1-yl)phosphonic acid , represents a critical class of organophosphorus compounds where a stable carbon-phosphorus (C-P) bond replaces the labile carbon-oxygen-phosphorus (C-O-P) ester linkage found in natural phosphates. This structural modification renders the molecule resistant to phosphatase hydrolysis, making it an invaluable tool in chemical biology as a transition-state analogue for phosphoryl transfer enzymes. Beyond its biological utility, it serves as a robust surface modifier in materials science, particularly for functionalizing mesoporous silica and metal oxides.
Chemical Profile & Structural Analysis[1][2]
Physiochemical Properties
The compound is characterized by the presence of a styryl group conjugated to a phosphonic acid moiety. The (E)-configuration is thermodynamically favored and biologically relevant for mimicking natural terpenoid precursors.
| Property | Data |
| CAS Number | 146404-58-2 |
| IUPAC Name | [(E)-3-phenylprop-2-enyl]phosphonic acid |
| Molecular Formula | C₉H₁₁O₃P |
| Molecular Weight | 198.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 170–173 °C |
| Acidity (pKa) | pKa₁ ≈ 2.2–2.4; pKa₂ ≈ 7.1–7.5 (Typical for alkylphosphonates) |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| Stability | Hydrolytically stable C-P bond; resistant to phosphatases |
Structural Spectroscopy
Researchers validating synthesized material should look for the following spectral signatures:
-
³¹P NMR: Signal typically appears in the δ 20–30 ppm range (relative to H₃PO₄), characteristic of sp³-carbon attached phosphonates.
-
¹H NMR:
-
Aromatic: δ 7.2–7.4 ppm (Multiplet, 5H).
-
Vinylic: Two multiplets at δ 6.1–6.5 ppm (showing large coupling constants typical of trans alkenes).
-
Methylene (-CH₂-P): Doublet of doublets around δ 2.7–3.0 ppm, showing ²JPH coupling (~20-22 Hz).
-
Synthesis Methodologies
Method A: The Michaelis-Arbuzov Route (Standard)
This is the most reliable method for scale-up, utilizing the reactivity of trialkyl phosphites with cinnamyl halides.
Reaction Logic:
-
Nucleophilic Attack: The lone pair on phosphorus attacks the electrophilic carbon of cinnamyl bromide.
-
Arbuzov Rearrangement: Formation of the phosphonate diester intermediate.
-
Hydrolysis: Acidic cleavage of ester groups to yield the free acid.
Protocol:
-
Reagents: Cinnamyl bromide (1.0 eq), Triethyl phosphite (1.2 eq).
-
Step 1: Mix reagents neat (without solvent) and heat to 130°C for 4 hours. Distill off the ethyl bromide byproduct to drive equilibrium.
-
Step 2: Purify the resulting diethyl cinnamylphosphonate by vacuum distillation.
-
Step 3: Reflux the ester in concentrated HCl (6M) for 12 hours.
-
Workup: Concentrate in vacuo. Recrystallize the residue from water/ethanol to obtain white crystals.
Method B: Pd-Catalyzed Dehydrative Allylation (Green Chemistry)
A modern approach using hypophosphorous acid directly, avoiding halogenated precursors.
-
Reagents: Cinnamyl alcohol, H₃PO₂, Pd(OAc)₂ (catalyst), Xantphos (ligand).
-
Conditions: Reflux in toluene/water biphasic system.
-
Advantage: Direct formation of the C-P bond from alcohols; fewer steps.
Biological Interface & Mechanism of Action
Cinnamylphosphonic acid acts as a bioisostere for cinnamyl phosphate and cinnamyl pyrophosphate. Its primary utility lies in enzyme inhibition studies, specifically targeting enzymes in the isoprenoid biosynthetic pathway .
Mechanism: Competitive Inhibition
Enzymes such as Farnesyl Pyrophosphate Synthase (FPPS) or protein farnesyltransferases recognize the "cinnamyl" shape (hydrophobic tail) but cannot cleave the stable C-P bond. This locks the enzyme active site, preventing the turnover of natural substrates (IPP/DMAPP).
Antimicrobial & Surface Activity
-
Antibacterial: Acts as an antagonist in amino acid or cell wall metabolism in specific bacterial strains, often showing synergistic effects when coupled with cell-wall disrupting antibiotics.
-
Surface Functionalization: The phosphonic acid group binds strongly to metal oxides (TiO₂, Al₂O₃) and silica. It is used to tether the cinnamyl moiety to mesoporous silica (e.g., SBA-15) for creating hybrid organic-inorganic catalysts or stationary phases for HPLC.
Experimental Protocol: Surface Immobilization
Reference Standard: Functionalization of SBA-15 (Mesoporous Silica)
-
Activation: Dry SBA-15 silica at 120°C under vacuum for 4 hours to remove adsorbed water.
-
Reaction: Suspend 1.0 g of activated SBA-15 in 30 mL of dry toluene.
-
Addition: Add 1.0 mmol of Cinnamylphosphonic acid.
-
Reflux: Heat to reflux (110°C) for 24 hours. The phosphonic acid condenses with surface silanols (Si-OH), releasing water.
-
Washing: Filter the solid and wash extensively with toluene, then methanol, to remove non-covalently bound acid.
-
Validation: Confirm grafting via TGA (Thermogravimetric Analysis) or Solid-State ³¹P NMR.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to maintain stoichiometry for precise weighing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063391, Cinnamylphosphonic Acid. Retrieved from [Link]
-
PureSynth Research Chemicals (2025). Cinnamylphosphonic Acid 98.0%(HPLC) Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses (2024). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]
